N-Hydroxy-4-thiazol-2-yl-benzamidine
Overview
Description
“N-Hydroxy-4-thiazol-2-yl-benzamidine” is a chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness with its diverse applications in various fields. Thiazoles, which are important heterocyclics, exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of “N-Hydroxy-4-thiazol-2-yl-benzamidine” involves the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours . This process yields the final intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine .Molecular Structure Analysis
The molecular structure of “N-Hydroxy-4-thiazol-2-yl-benzamidine” can be analyzed using IR, 1H NMR, and 13C NMR spectral data . For instance, in the 1H NMR spectrum, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .Chemical Reactions Analysis
The chemical reactions involving “N-Hydroxy-4-thiazol-2-yl-benzamidine” can be analyzed using IR spectrum data . For example, the IR spectrum shows peaks at 3226 cm-1 (N–H), 3040 cm-1 (C–H arom), 2956 cm-1 (C–H aliph), 1731 cm-1 (C=O), 1640 cm-1 (C=C arom), 1186 cm-1 (C=N), and 649 cm-1 (C–S) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Hydroxy-4-thiazol-2-yl-benzamidine” can be analyzed using its IR, 1H NMR, and 13C NMR spectral data .Scientific Research Applications
Anti-inflammatory Applications
Thiazole derivatives have been studied for their potential as anti-inflammatory agents. A molecular docking study of a similar compound showed a free energy indicating potent anti-inflammatory properties .
Antitumor and Cytotoxic Applications
Thiazoles have also been reported to exhibit antitumor and cytotoxic activity. Some derivatives demonstrated potent effects on human tumor cell lines, including prostate cancer .
Antifungal Applications
A series of thiazole derivatives were synthesized and screened for their antifungal activity, suggesting that N-Hydroxy-4-thiazol-2-yl-benzamidine may also have applications in this field .
Molecular Docking Studies
Thiazole compounds have been used in molecular docking studies to predict interactions with biological targets, which can be crucial in drug design and discovery processes .
Chemical Properties Analysis
The chemical properties of thiazole derivatives, such as melting point, boiling point, density, and molecular weight, are essential for understanding their behavior in various applications .
Future Directions
Thiazoles, which are important heterocyclics, have been the subject of much research in recent decades due to their diverse biological activities . Therefore, “N-Hydroxy-4-thiazol-2-yl-benzamidine”, as a thiazole derivative, may also be a subject of future research in the field of medicinal chemistry.
properties
IUPAC Name |
N'-hydroxy-4-(1,3-thiazol-2-yl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(13-14)7-1-3-8(4-2-7)10-12-5-6-15-10/h1-6,14H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCYTITKWSJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC=CS2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-thiazol-2-yl-benzamidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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